molecular formula C12H21FN2O B1476496 (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone CAS No. 1999024-02-0

(4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1476496
CAS No.: 1999024-02-0
M. Wt: 228.31 g/mol
InChI Key: HQNLWXPTTBUQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound that features a piperidine ring substituted with a fluoromethyl group and another piperidine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone typically involves the reaction of piperidine derivatives with fluoromethylating agents under controlled conditions. One common method includes the use of fluoromethyl iodide in the presence of a base to introduce the fluoromethyl group onto the piperidine ring. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification process often involves crystallization or chromatography techniques to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

(4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoromethyl group in (4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone imparts unique properties, such as increased metabolic stability and enhanced binding interactions with biological targets. This makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O/c13-9-10-4-7-15(8-5-10)12(16)11-3-1-2-6-14-11/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNLWXPTTBUQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(CC2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 3
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 6
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.